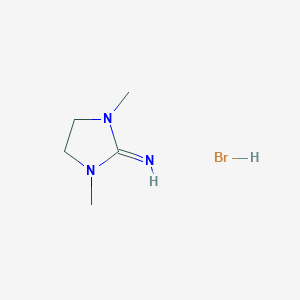

1,3-Dimethylimidazolidin-2-imine hydrobromide

Description

Properties

IUPAC Name |

1,3-dimethylimidazolidin-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWDXJNEZIGGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 1,3-Dimethylimidazolidin-2-imine hydrobromide often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different imidazolidine compounds.

Substitution: It participates in nucleophilic substitution reactions, forming various substituted imidazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and halides are commonly employed.

Major Products Formed

The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis, promoting various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazolidin-2-imine hydrobromide involves its strong polar properties, which facilitate its interaction with various molecular targets. It acts as a promoter in chemical reactions by minimizing the formation of byproducts and accelerating the desired reaction pathways . The compound’s high dielectric constant and ability to solvate ions play a crucial role in its effectiveness .

Comparison with Similar Compounds

Structural Comparison

Key Insights :

- The imine group in the target compound enhances hydrogen-bonding and metal-coordination capabilities compared to the ketone in 1,3-dimethylimidazolidin-2-one .

- Unlike aromatic imidazolium salts (e.g., 1-benzyl-3-methylimidazolium bromide), the saturated imidazolidine ring lacks aromaticity, reducing π-π interactions but improving flexibility for metal coordination .

Key Insights :

- Hydrobromide salts of imidazolidine derivatives (e.g., ) are often synthesized under mild conditions (room temperature, polar solvents like acetonitrile) with high yields .

- Benzimidazole analogs () require longer reaction times (18 hours) but achieve moderate-to-high yields after purification .

Physical and Chemical Properties

Key Insights :

- Ionic imidazolium salts (e.g., ) exhibit low melting points and liquid behavior at room temperature, contrasting with the solid-state stability of imidazolidine hydrobromides .

Key Insights :

- The target compound’s metal-coordination ability (e.g., CoCl₂ complexes) makes it valuable in catalysis, whereas morpholine-imidazoline hybrids () are prioritized for drug discovery .

- Unlike dextromethorphan hydrobromide (), the target compound lacks reported direct CNS activity but shares salt-forming propensity for enhanced solubility .

Biological Activity

1,3-Dimethylimidazolidin-2-imine hydrobromide (CAS No. 77458-86-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

1,3-Dimethylimidazolidin-2-imine hydrobromide is characterized by its imidazolidine structure, which is significant for its biological interactions. The compound's molecular formula is . The presence of the imine functional group contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of 1,3-Dimethylimidazolidin-2-imine hydrobromide typically involves the reaction of 1,3-dimethylimidazolidin-2-one with hydrobromic acid. The following reaction scheme outlines the general process:

- Starting Material : 1,3-dimethylimidazolidin-2-one

- Reagent : Hydrobromic acid

- Reaction Conditions : Heat under reflux conditions to facilitate the formation of the hydrobromide salt.

Anticancer Properties

Research has indicated that derivatives of imidazolidines exhibit significant cytotoxicity against various cancer cell lines. A study evaluating similar compounds found that certain derivatives displayed potent antiproliferative activity against human colorectal cancer cells (HT-29) and breast cancer cells (MDA-MB-231) with IC50 values ranging from 0.013 nM to 9.26 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 1 | HT-29 | 9.26 |

| Compound 2 | MDA-MB-231 | 0.56 |

| Compound 3 | HT-29 | 0.013 |

These findings suggest that 1,3-Dimethylimidazolidin-2-imine hydrobromide may also possess similar anticancer properties due to structural analogies.

The mechanism through which imidazolidine derivatives exert their biological effects often involves enzyme inhibition and modulation of signaling pathways. For instance, studies have shown that these compounds can interact with aromatase enzymes, which are critical in estrogen biosynthesis and cancer progression.

Additionally, the compound may influence cellular pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

A notable case study involved the evaluation of various imidazolidine derivatives for their cytotoxic effects on cancer cell lines . The results demonstrated that specific structural modifications could enhance biological activity significantly.

Case Study Overview

- Objective : To assess the cytotoxicity of synthesized imidazolidine derivatives.

- Methodology : In vitro assays on HT-29 and MDA-MB-231 cell lines.

- Findings : Certain compounds exhibited IC50 values in the low nanomolar range, indicating high potency.

Q & A

Q. What are the recommended synthetic routes for preparing 1,3-dimethylimidazolidin-2-imine hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination or alkylation of imidazole derivatives under controlled conditions. For example, bromination in acetic acid or methanol mixtures can yield hydrobromide salts by reacting the parent imidazole with hydrobromic acid . Key factors include:

- Solvent selection : Polar solvents (e.g., acetic acid) enhance ionic interactions, favoring salt formation.

- Catalysis : Acidic conditions (e.g., HBr) promote protonation of the imine group, stabilizing intermediates.

- Purification : Recrystallization from ethanol/water mixtures or chromatography ensures purity (>95% by HPLC) .

Q. How can researchers validate the purity and structural integrity of 1,3-dimethylimidazolidin-2-imine hydrobromide?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm proton environments (e.g., imine NH at δ 10–12 ppm, methyl groups at δ 1.5–2.5 ppm).

- X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., Br⁻ interactions with NH groups) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₅H₁₁N₃·HBr).

Q. What stability considerations are critical for handling this compound in aqueous solutions?

Methodological Answer:

- Moisture sensitivity : Store in desiccators with silica gel; avoid prolonged exposure to humidity to prevent hydrolysis .

- Thermal stability : Decomposition occurs above 150°C (TGA data). Monitor via DSC for endothermic peaks indicating phase changes .

- Light sensitivity : Protect from UV exposure to avoid radical degradation (use amber vials) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the reaction mechanism of 1,3-dimethylimidazolidin-2-imine hydrobromide in nucleophilic substitutions?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) increase nucleophilicity of Br⁻, accelerating SN2 pathways.

- Temperature : Elevated temperatures (>60°C) favor elimination side products (e.g., imidazolidinone derivatives). Kinetic studies via HPLC can quantify rate constants (k) under varying conditions .

- Isotopic labeling : Use D₂O to track proton exchange in imine groups, revealing reversible steps in the mechanism .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response standardization : Use in vitro models (e.g., enzyme inhibition assays) with controlled pH (7.4) and ionic strength to minimize variability .

- Solubility optimization : Pre-dissolve in DMSO (<0.1% v/v) to avoid aggregation artifacts in cell-based assays .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity profiles) .

Q. What strategies are effective in designing derivatives to enhance target selectivity in neurological studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Modify the methyl groups on the imidazolidin-2-imine core to alter steric bulk and electronic effects.

- Molecular docking : Simulate binding to acetylcholine esterase (AChE) or NMDA receptors using software like AutoDock, guided by crystallographic data .

- In vivo validation : Test derivatives in rodent models of cognitive impairment, monitoring behavioral endpoints (e.g., Morris water maze) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.